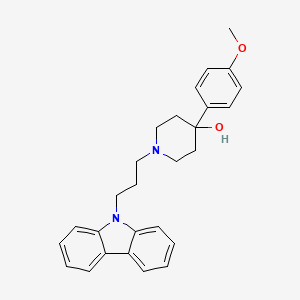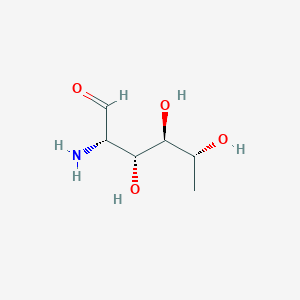
Pneumosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pneumosamine is an amino sugar and a dideoxyhexose derivative.
Applications De Recherche Scientifique
Research on Related Amino-Sugars
- Identification and Characterization : A study by Barker, Brimacombe, How, Stacey, and Williams (1961) identified and characterized two amino-sugars, designated ‘pneumosamine’ and ‘amino-sugar X’, from purified Type V Pneumococcus capsular polysaccharide. This research provides foundational knowledge about this compound as a compound (Barker et al., 1961).
Studies Involving Pneumococcus
- Vaccine Research : Dunbar, Moberley, Nelson, Leach, and Andrews (2007) discussed the PneuMum maternal vaccination trial using a pneumococcal vaccine, highlighting the importance of community consultation in vaccine trials among Indigenous populations. This study underscores the significance of pneumococcal research in public health (Dunbar et al., 2007).
Broader Context of Respiratory Health Research
Coal Workers' Health Study : Miller and Maccalman (2009) conducted a study on the health of British coal workers, analyzing the long-term effects of exposure to coalmine dust on mortality from respiratory diseases. This research is relevant in understanding respiratory health, which could be a context for studying this compound (Miller & Maccalman, 2009).
Pharmacogenetics Research Network : Giacomini et al. (2007) highlighted the NIH Pharmacogenetics Research Network's efforts in correlating drug response with genetic variation, including research on drugs treating respiratory diseases. This study might provide insights into how this compound could be researched in the context of pharmacogenetics (Giacomini et al., 2007).
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
NTBYIQWZAVDRHA-ARQDHWQXSA-N |
SMILES isomérique |
C[C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)N)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


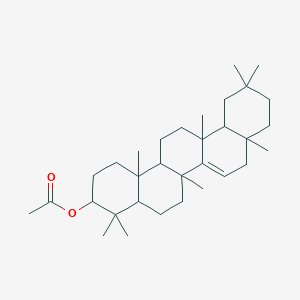
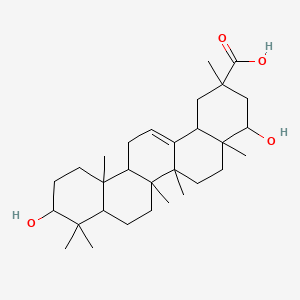

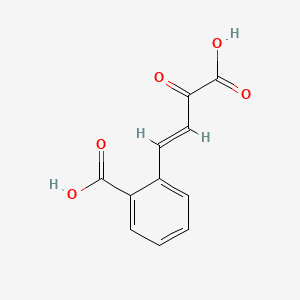
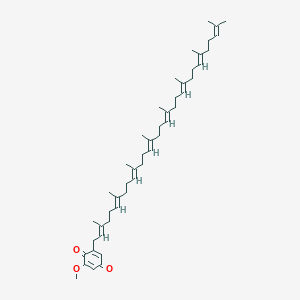
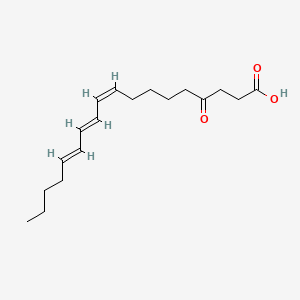
![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)



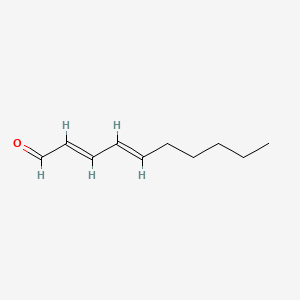
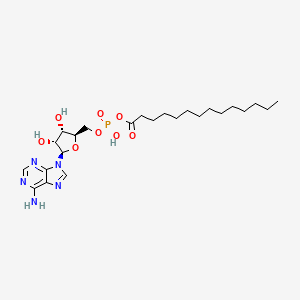
![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
